1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one
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Overview
Description
This compound is a bicyclic derivative with a unique structure, containing both an oxa (oxygen) and an azabicycloheptane ring. The presence of the chlorophenyl group suggests potential biological activity.
Molecular Structure Analysis
The molecular formula is C₅H₁₀ClNO , with a molecular weight of 135.05 g/mol . The structure consists of a bicyclic system, combining an oxa ring (2-oxa-5-azabicyclo[2.2.1]heptane) and a phenylpropanone moiety.
Chemical Reactions Analysis
Limited information exists on the reactivity of this compound. However, it may participate in nucleophilic substitutions, Michael additions, or other ring-opening reactions due to its strained ring system.
Physical And Chemical Properties Analysis
- Purity : Reported as 95% for the hydrochloride salt form.
- Solubility : Solubility in various solvents should be investigated.
- Melting Point : Experimental determination required.
- Stability : Assess stability under different conditions (e.g., temperature, light, pH).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure characterization of compounds related to "1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one" have been explored to understand their molecular configurations and interactions. For example, Wu et al. (2015) synthesized a compound with a similar structure and characterized its molecular configuration using NMR, HRMS spectroscopy, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular C‒H...O interactions (Wu et al., 2015).
Platform for Functional Diversity
Garsi et al. (2022) described a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-l-proline. This work highlights the compound's framework as an embedded γ-amino butyric acid (GABA) analogue, showcasing its potential in drug design, particularly for developing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Potential Antitumor Activity
Singh and Micetich (2003) reported on oxapenam derivatives (4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives) with antitumor activity. These derivatives showed significant in vitro and in vivo tumor growth inhibition, highlighting the potential of structurally related compounds in cancer therapy (Singh & Micetich, 2003).
Synthesis of Bicyclic β-Lactams
Mollet et al. (2012) demonstrated the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are structurally related to the compound . This synthesis pathway offers insights into the creation of bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Safety And Hazards
Safety data is scarce. As with any novel compound, precautions should be taken during handling, storage, and disposal. Consult safety guidelines and perform risk assessments.
Future Directions
- Biological Evaluation : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.
- Toxicology Studies : Assess safety profiles.
- Patent Exploration : Investigate patent literature for related compounds.
Please note that detailed papers on this specific compound are limited, but further research may yield additional insights. 🌱🔬
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHFUCXFJUXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one |
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